4-(2-Aminobutyl)-2-ethoxyphenol
Description
4-(2-Aminobutyl)-2-ethoxyphenol is a phenolic derivative characterized by a 2-ethoxyphenol backbone substituted with a 2-aminobutyl chain at the para position. The aminobutyl side chain introduces both basicity and hydrogen-bonding capacity, distinguishing it from simpler ethoxyphenol derivatives.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-(2-aminobutyl)-2-ethoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-3-10(13)7-9-5-6-11(14)12(8-9)15-4-2/h5-6,8,10,14H,3-4,7,13H2,1-2H3 |
InChI Key |
AQCBTOLQODMENC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminobutyl)-2-ethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Ethoxylation: The phenol is ethoxylated using ethyl bromide in the presence of a base such as potassium carbonate.
Amination: The ethoxylated phenol is then subjected to a nucleophilic substitution reaction with 2-aminobutane under basic conditions to introduce the aminobutyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminobutyl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride can be used to activate the phenol for further substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
Chemistry: 4-(2-Aminobutyl)-2-ethoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where it imparts specific properties such as increased flexibility and durability.
Mechanism of Action
The mechanism of action of 4-(2-Aminobutyl)-2-ethoxyphenol involves its interaction with biological targets such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 4-(2-Aminobutyl)-2-ethoxyphenol and selected analogues:
Notes:
Physicochemical and Spectral Properties
IR and NMR Data
- 4-(1,3-Benzothiazol-2-yl)-2-ethoxyphenol (): IR: ν(OH) at 3367 cm⁻¹, ν(C=N) at 1601 cm⁻¹, ν(C-S) at 655 cm⁻¹. ¹H NMR (CDCl₃): δ 8.59–8.05 (Ar-H), 3.97 ppm (CH₂ of ethoxy), 1.53 ppm (CH₃) .
- 4-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]-2-ethoxyphenol (): IR: Broad OH stretch (3500–3000 cm⁻¹), ν(C-O-C) at 1036 cm⁻¹ .
Comparison:
- The benzothiazole derivative () exhibits distinct C=N and C-S stretches absent in aminobutyl analogues.
- Triazole-containing compounds () show stronger hydrogen-bonding capacity due to multiple electronegative groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
